(Glucagon-like peptide 1)-Apelin-13 is a hybrid peptide compound that combines the properties of glucagon-like peptide 1 (GLP-1) and Apelin-13. This compound is notable for its role as a selective agonist for the apelin receptor (APJ), which has implications in various physiological processes including glucose metabolism, cardiovascular function, and neuroprotection. The compound is derived from both human and bovine sources, making it relevant for both human health research and veterinary applications.
This compound falls under the category of bioactive peptides, specifically those that function through receptor-mediated mechanisms. It is classified as an endogenous agonist for the apelin receptor, which plays a crucial role in metabolic regulation and cardiovascular health.
The synthesis of (Glucagon-like peptide 1)-Apelin-13 involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides with high purity and yield. The process typically includes:
The sequence of (Glucagon-like peptide 1)-Apelin-13 is characterized by specific amino acids that contribute to its biological activity. The sequence includes modifications that enhance its stability and receptor affinity, critical for its function as an agonist .
The molecular formula for (Glucagon-like peptide 1)-Apelin-13 is , indicating a complex structure with multiple functional groups that facilitate its interaction with biological receptors. The structural configuration allows it to mimic the action of both GLP-1 and Apelin-13.
The molecular weight of (Glucagon-like peptide 1)-Apelin-13 is approximately 1450. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its binding interactions with the apelin receptor.
(Glucagon-like peptide 1)-Apelin-13 participates in various biochemical reactions, primarily involving receptor activation and signaling pathways. Key reactions include:
These reactions are crucial for mediating physiological effects such as vasodilation, improved insulin sensitivity, and modulation of appetite.
The mechanism of action for (Glucagon-like peptide 1)-Apelin-13 involves its binding to the APJ receptor, leading to:
Studies indicate that (Glucagon-like peptide 1)-Apelin-13 not only stimulates insulin secretion but also plays a role in reducing pain symptoms and enhancing locomotor activity in experimental models .
(Glucagon-like peptide 1)-Apelin-13 is typically presented as a lyophilized powder that is stable under recommended storage conditions (-20°C). It exhibits solubility in aqueous solutions at physiological pH levels.
Key chemical properties include:
Relevant analyses include mass spectrometry and high-performance liquid chromatography (HPLC) to confirm purity and identity.
(Glucagon-like peptide 1)-Apelin-13 has several applications in scientific research:
The compound's dual action on GLP-1 and apelin receptors makes it a valuable tool for understanding complex metabolic pathways and developing new therapeutic strategies for related disorders .
(Glp1)-Apelin-13 (also termed [Pyr¹]apelin-13 or pyroglutamyl-apelin-13) exhibits high-affinity binding to the class A G protein-coupled APJ receptor (APLNR). Radioligand binding assays demonstrate a pKi of 8.83 ± 0.06 for human APJ, reflecting sub-nanomolar affinity. This affinity is comparable to apelin-17 (pKi = 9.63 ± 0.17) but moderately higher than apelin-13(1-12) (pKi = 8.04 ± 0.06), the angiotensin-converting enzyme 2 (ACE2) metabolite [8]. Competition binding reveals that (Glp1)-Apelin-13 displaces [¹²⁵I]apelin-13 from human cardiac tissue with 30-fold greater efficiency than shorter fragments like apelin-13(R10M) [8].
Table 1: APJ Receptor Binding Kinetics of Apelin Peptides
| Peptide | pKi (Human APJ) | Relative Binding Affinity vs. (Glp1)-Apelin-13 | Primary Binding Determinants |
|---|---|---|---|
| (Glp1)-Apelin-13 | 8.83 ± 0.06 | 1.0 (Reference) | R168, T89, hydrophobic cleft (TM5-TM6) |
| Apelin-17 | 9.63 ± 0.17 | ~6x higher | Extended N-terminal engagement |
| Apelin-13(1-12) | 8.04 ± 0.06 | ~6x lower | Loss of C-terminal Phe¹³ |
| Apelin-13(F13A) | 8.07 ± 0.24 | ~6x lower | Ala¹³ substitution |
APJ activation by (Glp1)-Apelin-13 primarily couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP. In BRIN-BD11 β-cells, this triggers a 3.0-fold increase in intracellular Ca²⁺ and a 1.7-fold rise in cAMP (paradoxically via Gαs crosstalk), driving insulin exocytosis [1] [9]. Biased signaling is evident: (Glp1)-Apelin-13 potently recruits β-arrestin (pD₂ = 8.43 ± 0.08) but less effectively than apelin-17 (pD₂ = 10.26 ± 0.09). This moderate β-arrestin recruitment enables receptor internalization with rapid recycling rather than lysosomal degradation, preserving membrane receptor density over time [6] [8]. Key residues governing binding include R168⁴⁶⁴ (forms salt bridge with C-terminal carboxyl) and T89²⁶⁴ (hydrogen-bonds with ELA but not apelin), as confirmed by natural variant studies [4].
(Glp1)-Apelin-13 demonstrates superior in vitro and in vivo metabolic efficacy relative to native isoforms, attributable to enhanced enzymatic stability and retained receptor activation:
Table 2: Functional Efficacy and Stability of Apelin-13 Variants
| Peptide | Plasma Half-Life (h) | Insulin Secretion (Fold vs. Control) | Glucose Uptake (3T3-L1 Adipocytes) | Food Intake Reduction |
|---|---|---|---|---|
| Apelin-13 (native) | 2.1 | 2.5-fold | 1.8-fold | 10% (NS) |
| (Glp1)-Apelin-13 | 4.5 | 4.7-fold* | 2.9-fold* | 26%* |
| (Glp1)-Apelin-13-amide | 12.8* | 4.8-fold* | 3.3-fold* | 33%* |
| Ala¹³-Apelin-13 | 9.2* | Inhibited | Inhibited | Increased |
| *p<0.001 vs. native apelin-13; [1] [9]* |
The N-terminal pyroglutamate (Glp, or pGlu) of (Glp1)-Apelin-13 is a critical post-translational modification that optimizes pharmacodynamics by:
Notably, Glp alone cannot rescue C-terminal modifications: Alanine substitution at Phe¹³ (apelin-13(F13A)) abolishes insulin secretion despite high stability, as Phe¹³ anchors the C-terminal interaction with R168⁴⁶⁴ essential for Gαi activation [4] [9].
Table 3: Impact of Structural Modifications on APJ Signaling Pathways
| Modification | Gαi/cAMP Inhibition (pD₂) | β-Arrestin Recruitment (pD₂) | Receptor Internalization | Functional Outcome |
|---|---|---|---|---|
| None (apelin-13) | 8.90 ± 0.10 | 8.65 ± 0.10 | Rapid (t½ < 10 min) | Transient insulin secretion |
| N-terminal Glp | 9.67 ± 0.04 | 8.43 ± 0.08 | Moderate (t½ = 30 min) | Sustained glucose lowering |
| C-terminal amidation | 9.54 ± 0.05 | 7.84 ± 0.06 | Slow (t½ > 60 min) | Prolonged insulin release |
| CMF-019 (small molecule) | 10.00 ± 0.13 | 6.65 ± 0.15 | Minimal | Bias-dependent inotropy |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1